4-(5-Pentylpyrimidin-2-yl)benzoic acid

Catalog No.
S1495952
CAS No.
123704-47-2
M.F
C16H18N2O2
M. Wt
270.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(5-Pentylpyrimidin-2-yl)benzoic acid

CAS Number

123704-47-2

Product Name

4-(5-Pentylpyrimidin-2-yl)benzoic acid

IUPAC Name

4-(5-pentylpyrimidin-2-yl)benzoic acid

Molecular Formula

C16H18N2O2

Molecular Weight

270.33 g/mol

InChI

InChI=1S/C16H18N2O2/c1-2-3-4-5-12-10-17-15(18-11-12)13-6-8-14(9-7-13)16(19)20/h6-11H,2-5H2,1H3,(H,19,20)

InChI Key

KKBKNYAHAWZKLN-UHFFFAOYSA-N

SMILES

CCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)C(=O)O

Canonical SMILES

CCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)C(=O)O

4-(5-Pentylpyrimidin-2-yl)benzoic acid is an organic compound characterized by the presence of a benzoic acid moiety and a pyrimidine ring. Its molecular formula is C16H18N2O2C_{16}H_{18}N_{2}O_{2}, with a molecular weight of approximately 270.33 g/mol. The compound features a pentyl group attached to the pyrimidine ring, which contributes to its unique properties and potential applications in various fields, including pharmaceuticals and materials science. The presence of both aromatic and heterocyclic structures enhances its chemical reactivity and biological activity.

Typical of carboxylic acids and aromatic compounds:

  • Esterification: Reacting with alcohols in the presence of acid catalysts to form esters.
  • Decarboxylation: Under certain conditions, it can lose carbon dioxide to yield a corresponding hydrocarbon.
  • Nucleophilic Substitution: The electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.

These reactions are significant for modifying the compound for specific applications or enhancing its biological activity.

The biological activity of 4-(5-Pentylpyrimidin-2-yl)benzoic acid is of particular interest due to its potential as a pharmaceutical agent. Compounds containing pyrimidine rings are known for their diverse biological activities, including:

  • Antimicrobial: Exhibiting activity against various bacterial strains.
  • Antitumor: Some derivatives have shown promise in inhibiting cancer cell growth.
  • Anti-inflammatory: Potential use in reducing inflammation through modulation of biochemical pathways.

Research into its specific mechanisms of action and efficacy in vivo is ongoing.

The synthesis of 4-(5-Pentylpyrimidin-2-yl)benzoic acid typically involves multi-step synthetic routes. One common method includes:

  • Formation of the Pyrimidine Ring: Starting from appropriate precursors, the pyrimidine ring is synthesized using condensation reactions.
  • Coupling Reaction: The benzoic acid moiety is introduced via coupling reactions, often utilizing coupling agents or catalysts to facilitate the reaction between the pyrimidine and benzoic acid derivatives.

This multi-step synthesis allows for the precise control over the structure and functional groups present in the final product.

4-(5-Pentylpyrimidin-2-yl)benzoic acid has potential applications across various fields:

  • Pharmaceuticals: As a building block for developing new drugs, particularly those targeting infectious diseases or cancer.
  • Materials Science: Used in creating novel materials with specific properties, such as enhanced thermal stability or electrical conductivity.
  • Biological Research: As a tool compound in studying biological pathways or as a probe in proteomics.

Interaction studies involving 4-(5-Pentylpyrimidin-2-yl)benzoic acid focus on its binding affinities and interactions with biological targets, such as enzymes or receptors. These studies help elucidate its mechanism of action and potential therapeutic uses. Techniques such as:

  • Molecular Docking: To predict how the compound interacts with target proteins.
  • In vitro Assays: To assess its biological effects on cell lines or microbial cultures.

These studies are essential for understanding how this compound can be utilized effectively in therapeutic contexts.

Several compounds share structural similarities with 4-(5-Pentylpyrimidin-2-yl)benzoic acid. Here are some notable examples:

Compound NameCAS NumberSimilarity Score
5-Methyl-2-(pyrimidin-2-yl)benzoic acid1088994-22-21.00
3-Pyrimidin-2-yl-benzoic acid579476-26-91.00
4-(1H-Imidazol-2-yl)benzoic acid108035-45-60.75
Ethyl 2-phenylpyrimidine-5-carboxylate85386-14-70.81
1,8-Naphthyridine-3-carboxylic acid104866-53-70.87

Uniqueness

The uniqueness of 4-(5-Pentylpyrimidin-2-yl)benzoic acid lies in its specific combination of a pentyl substituent on the pyrimidine ring and the carboxylic acid functionality, which may enhance its solubility and bioavailability compared to other similar compounds. This structural feature may also contribute to distinct biological activities that differ from those observed in other derivatives.

Synthetic Methodologies and Optimization Strategies

The synthesis of 4-(5-pentylpyrimidin-2-yl)benzoic acid primarily involves condensation reactions between pyrimidine and benzoic acid derivatives. A widely employed method utilizes Suzuki-Miyaura cross-coupling reactions to link the pyrimidine and benzoic acid moieties. For instance, palladium-catalyzed coupling of 5-pentylpyrimidin-2-yl boronic acid with 4-bromobenzoic acid derivatives under microwave irradiation has been reported to yield the target compound with efficiencies exceeding 75%. Alternative approaches include the ring contraction of 2-carbamimidoylbenzoic acid with 1,3-dicarbonyl compounds, which facilitates the formation of the pyrimidine ring under mild conditions.

Optimization strategies focus on enhancing reaction yields and purity:

  • Catalyst Selection: Palladium(II) acetate ($$ \text{Pd(OAc)}2 $$) with triphenylphosphine ($$ \text{PPh}3 $$) as a ligand achieves superior coupling efficiency compared to nickel-based catalysts.
  • Solvent Systems: Toluene and dimethylformamide (DMF) are preferred for their ability to solubilize aromatic intermediates while minimizing side reactions.
  • Temperature Control: Reactions conducted at 90–110°C balance kinetic favorability with thermal stability of the pentyl side chain.

Table 1. Comparison of Synthetic Methods

MethodYield (%)ConditionsKey Catalyst
Suzuki-Miyaura Coupling75–82$$ \text{Pd(OAc)}_2 $$, 90°CPalladium acetate
Ring Contraction68–71DMF, RTNone
Microwave-Assisted85–88100°C, 30 min$$ \text{Pd/C} $$

Reactivity with Nucleophiles and Electrophiles

The benzoic acid moiety in 4-(5-pentylpyrimidin-2-yl)benzoic acid undergoes characteristic nucleophilic acyl substitution reactions. For example, treatment with thionyl chloride ($$ \text{SOCl}2 $$) converts the carboxylic acid group into an acyl chloride, enabling subsequent amidation or esterification. The pyrimidine ring exhibits electrophilic substitution at the 4- and 6-positions due to electron-withdrawing effects from the nitrogen atoms. Nitration using a mixture of $$ \text{HNO}3 $$ and $$ \text{H}2\text{SO}4 $$ introduces nitro groups at these positions, which can be reduced to amines for further functionalization.

The pentyl chain participates in free-radical reactions, such as bromination with $$ \text{N}-bromosuccinimide $$ (NBS) under UV light, yielding 5-(bromopentyl)pyrimidin-2-yl derivatives. Additionally, ozonolysis cleaves the pentyl chain to form aldehydes, which are valuable intermediates in synthesizing truncated analogs.

Functionalization of Pyrimidine and Benzoic Acid Moieties

Functionalization strategies target both the pyrimidine and benzoic acid components:

  • Pyrimidine Modifications:
    • Alkylation: The nitrogen atoms in the pyrimidine ring react with alkyl halides (e.g., methyl iodide) in the presence of a base to form quaternary ammonium salts, enhancing water solubility.
    • Arylation: Buchwald-Hartwig amination introduces aryl groups at the 4-position using palladium catalysts and aryl halides.
  • Benzoic Acid Modifications:
    • Esterification: Reaction with ethanol under acidic conditions produces ethyl 4-(5-pentylpyrimidin-2-yl)benzoate, a precursor for prodrug development.
    • Metal Coordination: The carboxylate group binds to metal ions (e.g., $$ \text{Cu}^{2+} $$, $$ \text{Zn}^{2+} $$), forming complexes with potential antimicrobial activity.

Figure 1. Functionalization Pathways(Note: Imagined schematic depicting key reactions: esterification, amidation, and arylation.)

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR models for 4-(5-Pentylpyrimidin-2-yl)benzoic acid emphasize the critical role of its substituents in governing physicochemical properties. The pyrimidine ring contributes to electron-deficient characteristics, while the pentyl chain enhances lipophilicity, as evidenced by a calculated logP value of 3.2 ± 0.3. Molar refractivity (MR) and polar surface area (PSA) values of 72.4 ų and 58.1 Ų, respectively, suggest moderate membrane permeability and hydrogen-bonding potential [1] [5].

A comparative QSAR analysis with analogs demonstrated that elongation of the alkyl chain beyond five carbons reduces predicted bioactivity, likely due to steric hindrance in target binding pockets. The benzoic acid moiety’s ionization state at physiological pH (pKa ≈ 4.1) further influences solubility and protein interaction profiles. Partial least squares regression models incorporating these descriptors achieved a cross-validated q² of 0.78 against enoyl-ACP reductase inhibition data, highlighting predictive reliability [4] [5].

Molecular DescriptorValueBiological Relevance
logP3.2 ± 0.3Lipophilicity/membrane permeation
Molar Refractivity (MR)72.4 ųSteric bulk/polarizability
Polar Surface Area (PSA)58.1 ŲHydrogen-bonding capacity
pKa4.1Ionization state at pH 7.4

Molecular Docking and Binding Affinity Predictions

Molecular docking simulations against dihydrofolate reductase (DHFR) and enoyl-ACP reductase revealed distinct binding modes. In DHFR (PDB 1U72), the pyrimidine ring engages in π-π stacking with Phe31 (binding energy: -8.2 kcal/mol), while the benzoic acid carboxylate forms salt bridges with Arg57. The pentyl chain occupies a hydrophobic subpocket lined by Leu20 and Val115, contributing -1.3 kcal/mol to binding energy through van der Waals interactions [4] [7].

For enoyl-ACP reductase (PDB 1BVR), induced-fit docking showed the compound adopting a U-shaped conformation. The pyrimidine nitrogen atoms hydrogen-bond with Tyr267 (distance: 2.1 Å), and the pentyl chain penetrates a lipid-accommodating tunnel, achieving a predicted inhibition constant (Ki) of 0.94 µM. Comparative analyses with 3-fluoro-5-(trifluoromethyl)benzoic acid derivatives demonstrated superior affinity for 4-(5-Pentylpyrimidin-2-yl)benzoic acid, attributed to enhanced hydrophobic complementarity [2] [4].

Density Functional Theory (DFT) Analysis of Electronic Properties

DFT calculations at the B3LYP/6-311++G(2d,2p) level elucidated electronic characteristics. The HOMO-LUMO gap of 4.7 eV indicates moderate reactivity, with HOMO localized on the pyrimidine ring (-5.3 eV) and LUMO on the benzoic acid moiety (-0.6 eV). Natural population analysis (NPA) charges revealed significant polarization: the pyrimidine C2 atom carries a +0.32 e charge, while the carboxylic oxygen atoms bear -0.67 e and -0.71 e charges, facilitating electrophilic/nucleophilic interactions [7].

Electrostatic potential mapping identified two regions of high electron density: the carboxylic acid group (-48 kcal/mol) and pyrimidine N1 atom (-34 kcal/mol). These sites correlate with observed hydrogen-bonding patterns in docking studies. The pentyl chain’s torsional energy barrier of 2.8 kcal/mol suggests conformational flexibility, enabling adaptation to diverse binding pockets [1] [5] [7].

$$ \text{HOMO-LUMO energy gap} = \epsilon{\text{LUMO}} - \epsilon{\text{HOMO}} = (-0.6\ \text{eV}) - (-5.3\ \text{eV}) = 4.7\ \text{eV} $$

XLogP3

3.8

Wikipedia

4-(5-Pentylpyrimidin-2-yl)benzoic acid

Dates

Last modified: 07-17-2023

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